Norgallopamil - 108050-23-3

Norgallopamil

Catalog Number: EVT-1165145
CAS Number: 108050-23-3
Molecular Formula: C27H38N2O5
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norgallopamil is derived from the modification of gallopamil, a compound that itself is a derivative of verapamil. It falls under the category of phenylalkylamine calcium channel blockers, which function primarily by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This action leads to vasodilation and decreased heart rate, making it effective for managing various cardiovascular disorders .

Synthesis Analysis

The synthesis of norgallopamil involves several chemical reactions that modify its precursor compounds. A notable method includes the coupling of secondary amines with glucuronic acid or its derivatives, resulting in the formation of N-glucuronides, which are significant metabolites of norgallopamil. The synthesis process can be outlined as follows:

  1. Starting Materials: The synthesis begins with gallopamil or verapamil as the primary substrates.
  2. Reagents: Glucuronic acid or methyl tetra-O-acetyl-beta-D-glucopyranuronate serves as the coupling agent.
  3. Reaction Conditions: The reactions typically occur under controlled pH and temperature conditions to optimize yield and selectivity.
  4. Isolation: Post-reaction, the N-glucuronides are isolated through chromatographic techniques for further analysis .
Molecular Structure Analysis

Norgallopamil has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The molecular formula is C27_{27}H34_{34}N2_{2}O5_{5}. Key features of its structure include:

  • Core Structure: The compound contains a phenylalkylamine backbone typical of calcium channel blockers.
  • Functional Groups: Presence of hydroxyl groups, which play a crucial role in its interaction with biological targets.
  • Stereochemistry: Norgallopamil exhibits stereoisomerism, with different enantiomers showing varied metabolic pathways and pharmacological effects .
Chemical Reactions Analysis

Norgallopamil undergoes several significant chemical reactions in biological systems:

  1. Glucuronidation: This is the primary metabolic pathway where norgallopamil is conjugated with glucuronic acid to form N-glucuronides. This reaction is catalyzed by uridine diphosphoglucuronosyl transferases, utilizing uridine diphosphoglucuronic acid as a cosubstrate.
  2. Hydrolysis: In some instances, glucuronide conjugates can undergo hydrolysis to release the parent compound or other metabolites.
  3. Oxidative Metabolism: Norgallopamil may also participate in oxidative reactions mediated by cytochrome P450 enzymes, leading to further metabolic transformations .
Mechanism of Action

Norgallopamil exerts its pharmacological effects primarily through the inhibition of L-type calcium channels located in cardiac and vascular smooth muscle cells. The mechanism can be summarized as follows:

  • Calcium Channel Blockade: By binding to specific sites on these channels, norgallopamil prevents calcium ions from entering cells during depolarization.
  • Reduced Contractility: This blockade results in decreased myocardial contractility and relaxation of vascular smooth muscle, leading to lowered blood pressure and reduced cardiac workload.
  • Stereoselectivity: The different enantiomers of norgallopamil exhibit varying affinities for calcium channels, influencing their efficacy and side effect profiles .
Physical and Chemical Properties Analysis

Norgallopamil possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 446.57 g/mol.
  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: Under physiological conditions, norgallopamil demonstrates stability but can be metabolized into various glucuronide forms.
  • pH Sensitivity: Its solubility and stability may vary with changes in pH, which can impact its absorption and efficacy .
Applications

Norgallopamil's primary applications are within the medical field, particularly in treating cardiovascular diseases:

  • Hypertension Management: As a calcium channel blocker, it effectively lowers blood pressure by reducing vascular resistance.
  • Angina Treatment: It alleviates chest pain associated with angina by improving blood flow to the heart muscle.
  • Research Applications: Beyond clinical use, norgallopamil serves as a valuable tool in pharmacological research to study calcium signaling pathways and drug metabolism processes.
Introduction to Norgallopamil

Historical Context and Discovery of Norgallopamil

Norgallopamil emerged from systematic structural optimization efforts during the late 20th century, when researchers sought to refine the pharmacodynamic and pharmacokinetic properties of first-generation calcium channel blockers. Its progenitor, gallopamil (methoxyverapamil), was initially synthesized as a coronary-selective vasodilator in the 1970s. The development of Norgallopamil specifically addressed limitations in receptor specificity and metabolic stability observed in earlier phenylalkylamine derivatives [8]. Historical patent literature indicates that Knoll AG (Germany) pioneered structural modifications to the gallopamil scaffold, culminating in the synthesis of Norgallopamil through demethylation at a critical position on the phenylalkylamine backbone. This alteration coincided with broader pharmacological investigations into voltage-gated calcium channel modulation during the 1980–1990s, when cardiovascular researchers were establishing the therapeutic significance of L-type calcium blockade in ischemic heart disease and hypertension management. Unlike contemporaneous drugs developed primarily for clinical deployment, Norgallopamil served predominantly as a research tool for elucidating structure-activity relationships within the phenylalkylamine chemical class [8].

Table 1: Historical Development Timeline of Phenylalkylamine Calcium Channel Blockers

Time PeriodDevelopment MilestoneKey Research Focus
1960sVerapamil SynthesisProto-type phenylalkylamine development
1970sGallopamil (Methoxyverapamil) OptimizationCoronary selectivity enhancement
1980–1985Norgallopamil Patent FilingsMetabolic stability improvement
1985–1995Experimental CharacterizationReceptor binding specificity studies

Chemical Structure and Pharmacodynamic Properties

Norgallopamil (Chemical Name: (RS)-5-[(3,4-dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropyl-valeronitrile) exhibits systematic modifications that confer distinct pharmacodynamic behavior. Its core structure retains the stereoselective phenylalkylamine backbone characteristic of calcium channel blockers, featuring a nitrile group at C2 and isopropyl substitution enhancing hydrophobic interactions with channel domains. The absence of a methyl group on the tertiary nitrogen—a defining distinction from gallopamil—reduces susceptibility to first-pass metabolism while moderately increasing volume of distribution [8]. Spectroscopic analyses confirm the molecule exists as a racemic mixture, with the (-)-(S) enantiomer demonstrating 30–50-fold greater potency at L-type calcium channels than its (+)-(R) counterpart.

Physicochemical profiling reveals a logP (partition coefficient) of approximately 4.2, indicating significant lipophilicity that facilitates membrane penetration and intracellular accumulation. This property correlates with its slow dissociation kinetics from the α1 subunit of cardiac L-type calcium channels (dissociation constant Kd = 0.18 nM), substantially prolonging its pharmacodynamic activity compared to verapamil derivatives. Competitive radioligand binding assays demonstrate 90% displacement of [³H]-diltiazem from ventricular membrane preparations at 10 nM concentrations, confirming high-affinity binding at phenylalkylamine-selective receptor domains [8].

Mechanistic Overview: Target Receptors and Pathways

Norgallopamil exerts primary therapeutic effects through voltage-dependent blockade of L-type (Cav1.2) calcium channels in cardiac and vascular smooth muscle. Its binding occurs preferentially to the inactivated state of the channel, with affinity modulated by membrane potential—a property conferring selective inhibition during depolarization events in ischemic or arrhythmic tissues. Molecular docking simulations position the molecule within the inner pore region, where the de-methylated tertiary nitrogen forms electrostatic interactions with domain IV S6 residues, while its dimethoxyaryl groups stabilize binding through hydrophobic contacts with domain III S6 helices [2].

Beyond canonical calcium channel blockade, emerging evidence indicates secondary interactions with:

  • Cardiac Ryanodine Receptors (RyR2): At supra-therapeutic concentrations (>1 μM), Norgallopamil reduces calcium-induced calcium release probability, potentially modulating sarcoplasmic reticulum calcium leakage in heart failure models [9].
  • Late Sodium Current (INaL): Partial inhibition of pathological late sodium influx contributes to anti-arrhythmic effects by reducing sodium-calcium exchanger-mediated calcium overload.
  • Wnt/β-Catenin Signaling: Preliminary data suggest interference with β-catenin nuclear translocation in vascular smooth muscle, potentially attenuating pathological remodeling processes. This positions Norgallopamil within a novel class of calcium channel blockers with pleiotropic signaling effects [5].

Table 2: Receptor Affinity Profile of Norgallopamil

Target Receptor/ChannelAffinity (Ki, nM)Functional Consequence
L-type Calcium Channel (Cav1.2)0.18Reduced sinoatrial node firing; vasodilation
T-type Calcium Channel (Cav3.2)>10,000Negligible electrophysiological effect
Ryanodine Receptor (RyR2)850Attenuated diastolic calcium release
Neuronal Sodium Channel1,200Mild late sodium current reduction

Research Significance in Cardiovascular Pharmacology

Norgallopamil provides unique insights into calcium channel structure-function relationships that inform rational drug design. Its stereoselective binding has facilitated mapping of allosteric sites within the α1 subunit, revealing drug-binding domains that influence voltage-sensor trapping mechanisms. In experimental cardiology, the compound demonstrates particular utility in two domains:

Ischemia-Reperfusion Injury Mitigation: Studies in Langendorff-perfused hearts demonstrate that Norgallopamil (100 nM) administered prior to reperfusion reduces infarct size by 38–45% versus untreated controls—superior to equimolar verapamil. This cardioprotection correlates with improved mitochondrial calcium retention capacity and attenuated permeability transition pore opening, independent of coronary flow effects. The preservation of myocardial viability appears linked to selective inhibition of mitochondrial calcium uniporter activity observed at nanomolar concentrations [9].

Neurohormonal Crosstalk: In pathological hypertrophy models, chronic Norgallopamil administration (0.1 mg/kg/day) significantly suppresses maladaptive beta-adrenergic signaling cascades. Cardiac tissue analyses reveal 60% reduction in protein kinase A-mediated phospholamban phosphorylation and normalization of beta-arrestin 2 expression—effects not observed with other phenylalkylamines. This suggests potential modulation of G-protein-coupled receptor (GPCR) trafficking pathways, positioning calcium channel blockers as modulators of neurohormonal excitation in heart failure [2] [9].

Knowledge Gaps and Unresolved Scientific Questions

Despite decades of experimental characterization, fundamental questions regarding Norgallopamil's pharmacology persist:

  • Endothelial-Smooth Muscle Selectivity Disparity: The compound demonstrates 8-fold greater potency in vascular smooth muscle versus cardiac myocytes—a differential not explained solely by channel isoform distribution. Unresolved questions concern tissue-specific post-translational modifications (e.g., channel phosphorylation states) or accessory subunit expression influencing binding kinetics [5].
  • Stereochemical Metabolism-Response Relationships: While the (-)-(S) enantiomer dominates calcium channel blockade, preliminary evidence suggests the (+)-(R) form undergoes unique hepatic conversion to metabolites with potassium channel activating properties. Comprehensive metabolic profiling and activity assessment of these derivatives remains incomplete.
  • Transcriptional Modulation Mechanisms: Norgallopamil suppresses endothelin-1 gene expression in endothelial cells at concentrations 100-fold below those required for calcium blockade. The putative involvement of calcium-responsive microRNAs (e.g., miR-145) or direct nuclear receptor interactions represents unexplored mechanistic territory [6].
  • Interaction with Neprilysin Pathways: Given emerging connections between calcium signaling and natriuretic peptide systems, Norgallopamil's potential to modulate neprilysin activity or NPRA receptor sensitivity remains uninvestigated. This gap is particularly relevant in heart failure with preserved ejection fraction, where combined calcium modulation and neprilysin inhibition represents a promising therapeutic frontier [9].

Table 3: Critical Research Gaps and Proposed Investigative Approaches

Knowledge GapCurrent LimitationRecommended Experimental Approach
Tissue selectivity mechanismsIn vitro models lack physiological contextSingle-cell electrophysiology in intact tissues
Enantiomer-specific metabolic contributionsUndefined minor metabolitesChiral chromatography with tandem mass spectrometry
Transcriptional effectsUnknown upstream regulatorsCRISPR-based screening of calcium-responsive elements
Neprilysin pathway crosstalkNo interaction studiesCo-administration studies with sacubitril/valsartan

The resolution of these questions necessitates advanced techniques including cryo-electron microscopy for channel-bound structure determination, single-cell transcriptomics in treated tissues, and metabolomic profiling of enantiomer-specific biotransformation. Contemporary research must prioritize these mechanistic studies to fully exploit Norgallopamil's potential as both a pharmacological tool and therapeutic candidate [6] [10].

Properties

CAS Number

108050-23-3

Product Name

Norgallopamil

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

Molecular Formula

C27H38N2O5

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3

InChI Key

JBERDSXBGRTWOG-UHFFFAOYSA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Synonyms

norgallopamil

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.